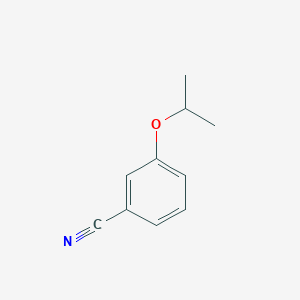

3-(Propan-2-yloxy)benzonitrile

Übersicht

Beschreibung

3-(Propan-2-yloxy)benzonitrile is a chemical compound that is part of a broader class of organic molecules known for their various applications in materials science, medicinal chemistry, and synthetic organic chemistry. While the specific compound this compound is not directly mentioned in the provided papers, related compounds with similar functional groups, such as propargyl and benzonitrile moieties, are discussed. These related compounds are synthesized and studied for their unique properties and potential applications.

Synthesis Analysis

The synthesis of compounds related to this compound involves various chemical reactions. For instance, a method for synthesizing (prop-2-ynyloxy)benzene derivatives is described, which involves the reaction of phenol or aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as a solvent . This method yields good results, especially when electron-withdrawing groups are present, which favor the formation of the phenoxide ion and thus the product. The synthesis of these compounds is significant due to their potential biological activities, such as antiurease and antibacterial effects .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using various techniques. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was characterized using IR, UV-vis spectroscopy, and X-ray single-crystal determination . The molecular geometry was compared using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set, which provides insights into the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

Chemical reactions involving propargyl and benzonitrile groups are diverse. For instance, prop-2-ynylsulfonium salts undergo solvent-controlled divergent domino annulation reactions to afford sulfur-containing benzo-fused dioxabicyclo[3.3.1]nonanes and dihydrofuro[2,3-c]chromenes . The choice of solvent significantly influences the reaction pathway, demonstrating the versatility of these functional groups in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with propargyl and benzonitrile groups are influenced by their molecular structure. For example, a series of luminescent benzonitriles with bent-core structures were synthesized and characterized for their liquid crystalline behavior, photophysical properties, and electrochemical properties . The length of the alkoxy chain in these compounds affects their phase behavior, with shorter chains favoring the nematic phase and longer chains the orthorhombic columnar phase . The electronic properties, such as the band gap and frontier molecular orbital distributions, were also investigated using DFT calculations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Applications

- Antagonists and Biological Activity : Studies on benzonitrile derivatives have led to the discovery of potent and selective antagonists with significant biological activities. For instance, benzonitrile compounds have been identified as potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, offering potential therapeutic benefits in treating neurological disorders (Huang et al., 2004). Similarly, another study discovered potent histamine H3 antagonists within the benzonitrile derivatives, which could be useful in treating sleep disorders or cognitive impairments (Dvorak et al., 2005).

Environmental and Agricultural Applications

- Herbicide Degradation : Benzonitrile herbicides, including their microbial degradation in soil and subsurface environments, have been reviewed to understand their environmental fate. The review focuses on the degradation pathways, persistent metabolites, and the diversity of degrader organisms, providing insights into managing the environmental impact of these herbicides (Holtze et al., 2008).

Chemical Synthesis and Material Science

Reactivity and Catalysis : Research on the reactivity of benzonitrile oxides with various dipolarophiles demonstrates the potential of these compounds in synthetic chemistry, offering a pathway to synthesize various organic structures through cycloaddition reactions (Vullo et al., 2004). Additionally, the influence of Lewis acids on the cycloaddition of benzonitrile oxides to different substrates has been studied, highlighting the catalytic potential of these systems (Wagner et al., 2007).

Dye-Sensitized Solar Cells (DSSCs) : The application of benzonitrile-based electrolytes in DSSCs has been explored, with findings demonstrating the long-term stability and efficiency of these cells when using benzonitrile as the electrolyte solvent. This research contributes to the development of more stable and efficient solar energy conversion technologies (Latini et al., 2014).

Wirkmechanismus

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUCWSBVVRRERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)